Cas no 467452-24-0 (2-(5-(Trifluoromethoxy)-1H-indol-3-yl)ethanamine)

2-(5-(Trifluoromethoxy)-1H-indol-3-yl)ethanamine structure
467452-24-0 structure
Product Name:2-(5-(Trifluoromethoxy)-1H-indol-3-yl)ethanamine
CAS No:467452-24-0
MF:C11H11F3N2O
MW:244.213052988052
MDL:MFCD21090372
CID:1025549
PubChem ID:21071596
Update Time:2025-04-20

2-(5-(Trifluoromethoxy)-1H-indol-3-yl)ethanamine Chemical and Physical Properties

Names and Identifiers

    • 2-(5-(Trifluoromethoxy)-1H-indol-3-yl)ethanamine
    • 2-(5-(Trifluoromethoxy)-1H-indol-3-yl)ethamine
    • 2-(5-(Trifluoromethoxy)-1H-indol-3-yl)ethanamine HCl
    • 2-[5-(trifluoromethoxy)-1H-indol-3-yl]ethanamine
    • 5-Trifluoromethoxytryptamine
    • AKOS015998690
    • A872234
    • DTXSID80610500
    • F10894
    • CS-0080646
    • MFCD09954801
    • SCHEMBL2534378
    • 467452-24-0
    • 2-[5-(Trifluoromethoxy)-1H-indol-3-yl]ethan-1-amine
    • 5-(Trifluoromethoxy)-1H-indole-3-ethanamine
    • MDL: MFCD21090372
    • Inchi: 1S/C11H11F3N2O/c12-11(13,14)17-8-1-2-10-9(5-8)7(3-4-15)6-16-10/h1-2,5-6,16H,3-4,15H2
    • InChI Key: OMDUIRZSXDJSEX-UHFFFAOYSA-N
    • SMILES: FC(OC1C=CC2=C(C=1)C(=CN2)CCN)(F)F

Computed Properties

  • Exact Mass: 244.08200
  • Monoisotopic Mass: 244.08234746g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 260
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 51Ų

Experimental Properties

  • Density: 1.37
  • PSA: 51.04000
  • LogP: 3.26800

2-(5-(Trifluoromethoxy)-1H-indol-3-yl)ethanamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
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eNovation Chemicals LLC
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2-(5-(Trifluoromethoxy)-1H-indol-3-yl)ethanamine Production Method

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